molecular formula C12H14Cl2N4O B2613137 Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride CAS No. 2470440-77-6

Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride

Cat. No. B2613137
CAS RN: 2470440-77-6
M. Wt: 301.17
InChI Key: YFHQVJWZRQTUCM-UHFFFAOYSA-N
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Description

Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are a type of small organic frameworks that have been identified to provide potent ligands for numerous receptors . They are often used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .


Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A novel chiral synthesis of 5,6,7, (8-substituted)-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazines using N-sp3 protective groups has also been reported .


Molecular Structure Analysis

The molecular structure of Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride can be determined using 1H NMR spectrum . The spectrum shows the presence of various types of hydrogen atoms in the molecule, including NH, CH2, and aromatic hydrogens .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazines include condensation reactions and cycloaddition with dipolarophiles . These reactions are facilitated by the use of hydrazonoyl halides .


Physical And Chemical Properties Analysis

Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride is a beige solid with a melting point of 159–162°C . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Researchers have synthesized analogs of this scaffold and evaluated their activity against cancer cell lines. For instance, Badr et al. synthesized 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs and found good antibacterial activity against Staphylococcus aureus .

Antimicrobial Properties

The antibacterial activities of triazolo[4,3-a]pyrazine derivatives have been investigated. These compounds were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains. The minimum inhibitory concentrations (MICs) were determined, highlighting their potential as antimicrobial agents .

Antiviral Properties

Although specific data on antiviral effects are limited, the core structure of triazolothiadiazines suggests potential interactions with viral proteins. Further investigations are warranted to explore their antiviral activity.

Future Directions

The future directions in the research of triazolopyrazines include the development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo [4,3-a]pyrazine platform . There is also potential for further synthetic application of the library members for medicinally oriented synthesis .

properties

IUPAC Name

phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O.2ClH/c17-11(9-4-2-1-3-5-9)12-15-14-10-8-13-6-7-16(10)12;;/h1-5,13H,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHQVJWZRQTUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)C3=CC=CC=C3)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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